



# Application Notes and Protocols for Gridegalutamide Administration in Prostate Cancer Organoid Cultures

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Gridegalutamide |           |
| Cat. No.:            | B15544374       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Gridegalutamide (also known as BMS-986365 or CC-94676) is a potent, orally bioavailable, and investigational therapeutic agent for the treatment of prostate cancer, particularly metastatic castration-resistant prostate cancer (mCRPC).[1] It functions as a first-in-class dual-action androgen receptor (AR) ligand-directed degrader and antagonist.[2][3][4] As a proteolysis-targeting chimera (PROTAC), gridegalutamide recruits the E3 ubiquitin ligase cereblon (CRBN) to the androgen receptor, leading to its ubiquitination and subsequent degradation by the proteasome.[5][6] This dual mechanism of AR degradation and antagonism offers a promising strategy to overcome resistance to current AR-targeted therapies.[1][3] Preclinical studies have demonstrated its ability to suppress tumor growth in mouse models of castration-resistant prostate cancer.[1]

Prostate cancer organoids have emerged as a critical preclinical model, as they closely recapitulate the three-dimensional architecture, genetic heterogeneity, and therapeutic responses of the original patient tumors.[7] This document provides detailed application notes and protocols for the administration and evaluation of **gridegalutamide** in prostate cancer organoid cultures.

### **Data Presentation**



**Table 1: Preclinical Efficacy of Gridegalutamide in** 

**Prostate Cancer Models** 

| Model System                                             | Metric                                                                | Result                                                    | Reference |
|----------------------------------------------------------|-----------------------------------------------------------------------|-----------------------------------------------------------|-----------|
| Prostate Cancer Cell<br>Lines                            | Inhibition of AR-<br>dependent<br>proliferation                       | 10 to 120-fold more potent than enzalutamide              | [2][3]    |
| Prostate Cancer Cell<br>Lines                            | Inhibition of androgen-<br>stimulated AR target<br>gene transcription | ~100-fold more potent than enzalutamide                   | [3]       |
| VCaP Mouse<br>Xenograft                                  | AR Protein Reduction<br>(30 mg/kg, QD, PO)                            | 91% reduction at 6<br>hours, 83% reduction<br>at 24 hours | [5]       |
| PDX CTG-2441<br>(mCRPC, AR WT)                           | Tumor Suppression<br>(60 mg/kg, QD for 47<br>days)                    | Deep and durable suppression, comparable to enzalutamide  | [5]       |
| PDX CTG-2440<br>(Abiraterone-resistant,<br>mCRPC, AR WT) | Tumor Suppression                                                     | More efficacious and durable than enzalutamide            | [5]       |

Table 2: Clinical Efficacy of Gridegalutamide in mCRPC

Patients (Phase 1, NCT04428788)

| Dose Level | Metric                       | Result          | Reference |
|------------|------------------------------|-----------------|-----------|
| 900 mg BID | PSA Reduction ≥30%           | 55% of patients | [5]       |
| 900 mg BID | PSA Reduction ≥50%           | 35% of patients | [5]       |
| 900 mg BID | PSA Reduction ≥90%           | 10% of patients | [5]       |
| 900 mg BID | Progression-free at 6 months | 45% of patients | [5]       |



# **Signaling Pathway and Mechanism of Action**

**Gridegalutamide**'s dual mechanism of action is a key feature. It not only acts as a competitive antagonist at the androgen receptor's ligand-binding domain but also induces its degradation. This is achieved through its heterobifunctional structure, which binds to both the AR and the E3 ubiquitin ligase cereblon, leading to the formation of a ternary complex. This proximity facilitates the ubiquitination of the AR, marking it for degradation by the proteasome. This degradation prevents AR-mediated signaling and inhibits the proliferation of prostate cancer cells.[8]



# Gridegalutamide Mechanism of Action Prostate Cancer Cell Gridegalutamide AR Antagonism Binds to LBD Androgen Receptor (AR) Recruits Ternary Complex Formation Targeted for Degradation . Ubiquitination Inhibits (Antagonism) Mediates AR Degradation Ubiquitin Inhibits AR Signaling Cell Proliferation and Survival

Click to download full resolution via product page

Caption: Gridegalutamide's dual mechanism of action.



# **Experimental Protocols**

# Protocol 1: Establishment and Culture of Prostate Cancer Organoids

This protocol is adapted from established methods for generating organoids from patientderived xenografts (PDXs) or patient tissue.

#### Materials:

- Prostate cancer tissue (from biopsy, resection, or PDX)
- Basement membrane matrix
- Organoid culture medium (Advanced DMEM/F12 with supplements)
- Collagenase Type II
- TrypLE Express
- ROCK inhibitor (Y-27632)
- Cell culture plates (24-well or 48-well)

#### Procedure:

- Tissue Digestion:
  - 1. Mince the prostate cancer tissue into small fragments (~1-2 mm³).
  - 2. Digest the tissue fragments in a solution of Collagenase Type II and 10  $\mu$ M Y-27632 at 37°C with agitation for 1-2 hours or until the tissue is dissociated.
  - 3. Neutralize the collagenase with an equal volume of Advanced DMEM/F12.
  - 4. Pellet the cells by centrifugation and wash with fresh medium.
  - 5. Further dissociate the cell pellet with TrypLE Express for 5-10 minutes at 37°C.



- Organoid Seeding:
  - 1. Resuspend the cell pellet in a cold basement membrane matrix.
  - 2. Dispense droplets of the cell-matrix suspension into the center of pre-warmed culture plate wells.
  - 3. Invert the plate and incubate at 37°C for 15-20 minutes to allow the matrix to solidify.
  - 4. Carefully add pre-warmed organoid culture medium supplemented with 10 μM Y-27632.
- Organoid Maintenance:
  - 1. Replace the culture medium every 2-3 days.
  - 2. Once organoids are established (typically 7-14 days), the ROCK inhibitor can be removed from the medium.
  - 3. Passage the organoids every 1-2 weeks by mechanically disrupting them and re-plating in a fresh basement membrane matrix.

# Protocol 2: Gridegalutamide Administration to Organoid Cultures

#### Materials:

- Established prostate cancer organoid cultures
- **Gridegalutamide** (stock solution in DMSO)
- Organoid culture medium
- Vehicle control (DMSO)

#### Procedure:

Preparation of Dosing Medium:



- 1. Prepare a dilution series of **gridegalutamide** in organoid culture medium. Based on preclinical data in cell lines, a starting concentration range of 1 nM to 10  $\mu$ M is recommended.
- 2. Prepare a vehicle control medium containing the same final concentration of DMSO as the highest **gridegalutamide** concentration.
- Treatment of Organoids:
  - Carefully remove the existing medium from the organoid cultures.
  - 2. Add the prepared dosing medium (with **gridegalutamide** or vehicle) to the respective wells.
  - 3. Incubate the organoids for the desired treatment duration. A time-course experiment (e.g., 24, 48, 72, 96 hours) is recommended to determine the optimal endpoint. For long-term studies, refresh the dosing medium every 2-3 days.
- Endpoint Analysis:
  - 1. After the treatment period, harvest the organoids for downstream analysis as described in the subsequent protocols.

## **Protocol 3: Assessment of Organoid Viability**

#### Materials:

- · Treated organoid cultures
- Cell viability reagent (e.g., CellTiter-Glo® 3D)
- Plate reader

#### Procedure:

- Equilibrate the organoid plates and the viability reagent to room temperature.
- Add the viability reagent to each well according to the manufacturer's instructions.



- Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
- Incubate at room temperature for 30 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
- Normalize the results to the vehicle-treated control to determine the percentage of viability.

# Protocol 4: Analysis of AR Protein Levels and Target Gene Expression

- A. Western Blotting for AR Protein:
- Harvest organoids and lyse them in RIPA buffer with protease and phosphatase inhibitors.
- Determine protein concentration using a BCA assay.
- Perform SDS-PAGE and transfer proteins to a PVDF membrane.
- Probe the membrane with a primary antibody against the androgen receptor and a loading control (e.g., GAPDH or β-actin).
- Incubate with a secondary antibody and visualize the bands using a chemiluminescence detection system.
- B. Quantitative RT-PCR for AR Target Genes:
- Harvest organoids and extract total RNA using a suitable kit.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative PCR using primers for AR target genes (e.g., PSA, TMPRSS2, FKBP5) and a housekeeping gene (e.g., GAPDH).
- Analyze the relative gene expression using the ΔΔCt method.

# **Experimental Workflow Visualization**





Click to download full resolution via product page

Caption: Experimental workflow for **gridegalutamide** testing in organoids.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Gridegalutamide Wikipedia [en.wikipedia.org]
- 2. gridegalutamide (BMS-986365) / BMS [delta.larvol.com]
- 3. trial.medpath.com [trial.medpath.com]
- 4. trial.medpath.com [trial.medpath.com]
- 5. drughunter.com [drughunter.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Modeling Prostate Cancer Treatment Responses in the Organoid Era: 3D Environment Impacts Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facebook [cancer.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Gridegalutamide Administration in Prostate Cancer Organoid Cultures]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15544374#gridegalutamide-administration-in-prostate-cancer-organoid-cultures]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com